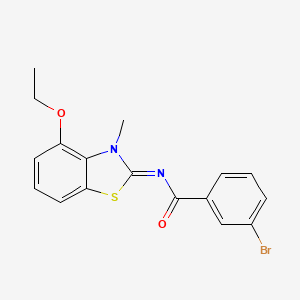

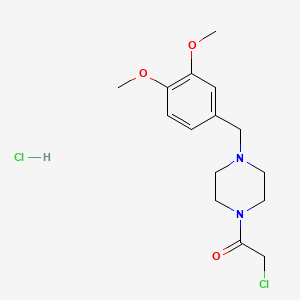

2-(Aminomethyl)-5-nitrophenol;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-5-nitrophenol;hydrobromide, also known as 2-AMINO-5-NITROBENZYL ALCOHOL HYDROBROMIDE, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Nanocatalytic Assemblies for Environmental Remediation

Nanocatalytic Assemblies for Catalytic Reduction of Nitrophenols

Nitrophenols, including compounds structurally related to 2-(Aminomethyl)-5-nitrophenol, are recognized as carcinogenic pollutants with adverse effects on human and aquatic life. Recent studies highlight the application of nanocatalytic systems in the chemical reduction of nitrophenols to aminophenols, which are industrially useful products. These studies emphasize the degradation of 2-nitrophenol and 4-nitrophenol using polymeric materials supported by monometallic nanoparticles, demonstrating a significant advancement in environmental remediation technologies (Din et al., 2020).

Bioremediation and Genetic Insights

Degradation of p-Nitrophenol by Rhodococcus opacus

The degradation of nitrophenol compounds, closely related to 2-(Aminomethyl)-5-nitrophenol, by microorganisms such as Rhodococcus opacus, offers insights into bioremediation strategies. This research identified a novel gene cluster responsible for the degradation of p-nitrophenol, emphasizing the potential for genetic engineering in enhancing bioremediation efforts (Kitagawa et al., 2004).

Materials Science and Organic Electronics

Organotin Compounds Derived from Schiff Bases

Research into organotin compounds, synthesized from derivatives including 2-hydroxy-5-nitrophenol, explores their application in organic light-emitting diodes (OLEDs). This study highlights the potential of these compounds in the development of novel materials for electronics, emphasizing their photophysical properties and applications in devices (García-López et al., 2014).

Chemical Analysis and Molecular Interactions

Chemistry of 2-Hydroxy-5-nitrobenzyl Bromide

Although focusing on a different but related compound, this study offers insights into the reaction mechanisms and molecular interactions of nitrophenol derivatives. Understanding these interactions is crucial for applications ranging from analytical chemistry to the development of chemical probes for protein studies (Loudon & Koshland, 1970).

Advanced Catalysis and Environmental Applications

Metal-free Catalytic Reduction by N-doped Graphene

Highlighting the role of carbon-based materials in catalysis, this study demonstrates the metal-free reduction of nitrophenols to aminophenols using N-doped graphene. Such advancements are crucial for developing sustainable and environmentally friendly catalytic processes (Kong et al., 2013).

properties

IUPAC Name |

2-(aminomethyl)-5-nitrophenol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.BrH/c8-4-5-1-2-6(9(11)12)3-7(5)10;/h1-3,10H,4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAVCBVHEXFJIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)CN.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-5-nitrophenol;hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(8-((2-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2779375.png)

![3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2779376.png)

![1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2779377.png)

![N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2779380.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2779390.png)